Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, a pivotal heterocyclic intermediate. We will explore its fundamental properties, synthesis, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate is a polysubstituted thiazole derivative. The thiazole ring is a significant pharmacophore in medicinal chemistry, known to enhance molecular interactions and improve biological properties such as bioavailability[1]. This compound's structure is distinguished by three key functional groups attached to the thiazole core:
-
A tert-butoxycarbonyl (Boc) protected amine at the 2-position, which serves as a stable, yet readily cleavable, protecting group for the amine functionality.
-
A bromine atom at the 4-position, which provides a reactive handle for cross-coupling reactions, enabling further molecular elaboration.
-
A formyl (aldehyde) group at the 5-position, which is a versatile functional group for forming carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, or aldol condensations.
The strategic placement of these functional groups makes it a highly valuable building block in synthetic organic chemistry.
Physicochemical Data Summary
A compilation of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 944805-17-8 | [2][3][4] |
| Molecular Formula | C₉H₁₁BrN₂O₃S | [2] |
| Molecular Weight | 307.16 g/mol | [2][4] |
| IUPAC Name | tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | [3] |
| Appearance | Yellow-Brown Powder | [5] |
| Purity | Typically ≥95% - 97% | [2][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][7] |
| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | [3] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate typically starts from a more fundamental thiazole precursor, tert-butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0)[7]. The introduction of the formyl group at the 5-position is a critical transformation.
Vilsmeier-Haack Formylation: A Plausible Synthetic Route
Causality of Experimental Choices:
-
Reactant: The starting material, tert-butyl 4-bromothiazol-2-ylcarbamate, possesses a thiazole ring that is sufficiently electron-rich to undergo electrophilic aromatic substitution. The Boc-protected amino group enhances the electron-donating nature of the system.
-
Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activator, converting DMF into the highly electrophilic Vilsmeier reagent (chloroiminium ion).
-
Mechanism: The Vilsmeier reagent is the active electrophile that attacks the electron-rich C5 position of the thiazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
-
Solvent & Temperature: The reaction is typically carried out in an inert solvent, often using excess DMF as both reagent and solvent. The temperature is usually controlled, starting at low temperatures (e.g., 0°C) during the addition of POCl₃ and then gently warming to facilitate the reaction while minimizing side products.
Conceptual Experimental Protocol (Vilsmeier-Haack)
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the solid Vilsmeier reagent is often observed.
-
Substrate Addition: After stirring for a short period (e.g., 30 minutes), add a solution of tert-butyl 4-bromothiazol-2-ylcarbamate in DMF to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, to hydrolyze the intermediate and precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Caption: Vilsmeier-Haack formylation workflow.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile intermediate. The presence of the Boc-protected amine, the bromo group, and the aldehyde allows for sequential and regioselective modifications, making it a powerful tool for building complex molecular architectures. The 2-aminothiazole moiety itself is a key component in numerous biologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties[8][9][10].
Role as a Protein Degrader Building Block
This compound is categorized as a Protein Degrader Building Block[6]. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, this scaffold could be elaborated to form part of the "warhead" that binds to a target protein or the "linker" element that connects the warhead to an E3 ligase-binding moiety.
Synthetic Utility Workflow
The multiple functional groups can be addressed in a controlled manner to build molecular diversity.
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Caption: Key reaction pathways for molecular elaboration.
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Modification at C5 (Formyl Group): The aldehyde is primed for reactions such as reductive amination to introduce substituted amines, or Wittig-type reactions to form alkenes.
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Modification at C4 (Bromo Group): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl substituents.
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Modification at C2 (Boc-Amine): Following other modifications, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the free 2-amino group. This amine can then be acylated, alkylated, or used in further coupling reactions.
This step-wise reactivity allows chemists to build complex molecules with precise control over the final structure, a critical requirement in drug development.
Safety, Handling, and Storage
As a laboratory chemical, tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate must be handled with appropriate care. It is intended for research use only and is not for human use[2].
Hazard Identification and Precautionary Measures
The compound is classified with the signal word "Warning" and is associated with several hazard statements[2][4][6].
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Precautionary Statements:
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P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling[4].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2][4].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4].
Engineering Controls and Personal Protective Equipment (PPE)
-
Handling: Should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[11].
-
PPE: Standard laboratory PPE is required, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves. For weighing or operations that may generate dust, a particle respirator may be necessary[11].
Storage and Stability
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place, with recommended temperatures between 2-8°C[4][7]. This prevents degradation from moisture and atmospheric oxygen.
Conclusion
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate is a high-value, multi-functional chemical intermediate. Its utility is defined by the orthogonal reactivity of its three key functional groups, which allows for selective and sequential chemical modifications. This property makes it an indispensable building block for constructing diverse molecular libraries and for the targeted synthesis of complex molecules in the field of drug discovery, particularly in the development of next-generation therapeutics like PROTACs. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
References
-
J&K Scientific. tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate | 944805-17-8. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ChemBest. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]
-
Ignited Minds Journals. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
Sources